5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole
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Overview
Description
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole is a synthetic organic compound that belongs to the class of benzo[d]oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and fluorine atoms in its structure makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzo[d]oxazole core with a 3-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the dibromomethyl group into a different functional group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the dibromomethyl group.
Oxidation: Compounds with additional oxygen-containing functional groups.
Reduction: Compounds with modified or reduced functional groups.
Scientific Research Applications
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Agricultural Chemistry: The compound may be used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dibromomethyl and fluorophenyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole
- 5-(Chloromethyl)-2-(3-fluorophenyl)benzo[d]oxazole
- 5-(Methyl)-2-(3-fluorophenyl)benzo[d]oxazole
Uniqueness
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole is unique due to the presence of two bromine atoms in the dibromomethyl group, which can significantly influence its reactivity and interactions
Properties
Molecular Formula |
C14H8Br2FNO |
---|---|
Molecular Weight |
385.02 g/mol |
IUPAC Name |
5-(dibromomethyl)-2-(3-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8Br2FNO/c15-13(16)8-4-5-12-11(7-8)18-14(19-12)9-2-1-3-10(17)6-9/h1-7,13H |
InChI Key |
SLMXGBKWMUOHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(Br)Br |
Origin of Product |
United States |
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